molecular formula C18H21NOS B5459996 N-(2-phenylethyl)-2-(propylsulfanyl)benzamide

N-(2-phenylethyl)-2-(propylsulfanyl)benzamide

Cat. No.: B5459996
M. Wt: 299.4 g/mol
InChI Key: GEMQSPOBLPZKKW-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with a 2-phenylethyl group and a propylsulfanyl group. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(propylsulfanyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine, such as 2-phenylethylamine, in the presence of a coupling agent like carbodiimide.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with a propylthiol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(2-phenylethyl)-2-(propylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)benzamide: Lacks the propylsulfanyl group.

    2-(propylsulfanyl)benzamide: Lacks the 2-phenylethyl group.

    N-(2-phenylethyl)-2-(methylsulfanyl)benzamide: Contains a methylsulfanyl group instead of a propylsulfanyl group.

Uniqueness

N-(2-phenylethyl)-2-(propylsulfanyl)benzamide is unique due to the presence of both the 2-phenylethyl and propylsulfanyl groups, which can impart distinct chemical and biological properties. The combination of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-(2-phenylethyl)-2-propylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-14-21-17-11-7-6-10-16(17)18(20)19-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMQSPOBLPZKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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